molecular formula C18H17N3O4 B2991725 Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate CAS No. 878677-58-8

Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate

Cat. No.: B2991725
CAS No.: 878677-58-8
M. Wt: 339.351
InChI Key: YBMMISRVFAXCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate is a complex organic compound that features a pyridine ring substituted with cyano and dimethyl groups, an acetyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-cyano-4,6-dimethyl-2-oxopyridine.

    Acetylation: The pyridine derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Amidation: The acetylated pyridine is reacted with 4-aminobenzoic acid to form the amide bond.

    Esterification: Finally, the carboxylic acid group of the benzoic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Alcohols or amines depending on the site of reduction.

    Substitution: Corresponding substituted products such as amides or esters.

Scientific Research Applications

Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The cyano and acetyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate: Similar in structure but with different substituents on the pyridine ring.

    This compound: Similar in structure but with different ester groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-8-12(2)21(17(23)15(11)9-19)10-16(22)20-14-6-4-13(5-7-14)18(24)25-3/h4-8H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMMISRVFAXCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.